molecular formula C15H20N4O4 B14885263 tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

Cat. No.: B14885263
M. Wt: 320.34 g/mol
InChI Key: IKPMZKMRVWNLLV-UHFFFAOYSA-N
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Description

tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine carboxylates. This compound features a tert-butyl group, a cyano group, and a dihydropyrimidinyl moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Formation of the dihydropyrimidinyl moiety: This step may involve condensation reactions with urea derivatives.

    Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dihydropyrimidinyl moiety.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate: Lacks the cyano group.

    tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the cyano group and the specific arrangement of functional groups in tert-butyl 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

tert-butyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N4O4/c1-15(2,3)23-14(22)18-6-4-5-11(9-18)19-8-10(7-16)12(20)17-13(19)21/h8,11H,4-6,9H2,1-3H3,(H,17,20,21)

InChI Key

IKPMZKMRVWNLLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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